molecular formula C19H20N4O2 B2786699 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2200037-67-6

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2786699
CAS No.: 2200037-67-6
M. Wt: 336.395
InChI Key: DLDQDTPGPVIPNL-UHFFFAOYSA-N
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Description

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety, a piperidine ring, and a dihydropyrimidinone core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole-6-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(1H-indole-6-carbonyl)piperidine. This intermediate is subsequently reacted with 3,4-dihydropyrimidin-4-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indole-6-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-6-carboxylic acid derivatives.

    Reduction: Formation of 1-(1H-indole-6-yl)methanol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the dihydropyrimidinone core can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
  • 6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Uniqueness

Compared to similar compounds, this compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its combination of an indole moiety, piperidine ring, and dihydropyrimidinone core makes it a versatile and valuable compound for various applications.

Properties

IUPAC Name

3-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18-4-7-20-13-23(18)12-14-5-9-22(10-6-14)19(25)16-2-1-15-3-8-21-17(15)11-16/h1-4,7-8,11,13-14,21H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDQDTPGPVIPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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